Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate
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Overview
Description
Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including drug discovery and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- Ethyl 3-(6-chloro-3-pyridinyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an ester and a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)7-3-6-4-8(7)11-9(12)5-6/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
VDEKTEHQRCGTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC1NC(=O)C2 |
Origin of Product |
United States |
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